molecular formula C10H11NO B7943674 2-Methoxy-3-phenylpropanenitrile

2-Methoxy-3-phenylpropanenitrile

Cat. No.: B7943674
M. Wt: 161.20 g/mol
InChI Key: GGUDJFPKTKWDDA-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropanenitrile (CAS: 81113-09-9) is a nitrile derivative featuring a propane backbone substituted with a methoxy group at the second carbon and a phenyl group at the third carbon. Its molecular formula is C₁₀H₁₁NO, yielding a molecular weight of 161.20 g/mol. The compound is commercially available at 95% purity, as noted in reagent catalogs, and is likely utilized as a synthetic intermediate in organic chemistry due to its nitrile functionality . The nitrile group confers reactivity for hydrolysis or reduction, while the methoxy and phenyl substituents influence electronic and steric properties.

Properties

IUPAC Name

2-methoxy-3-phenylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUDJFPKTKWDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenylpropanenitrile typically involves the reaction of benzyl cyanide with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-3-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-methoxy-3-phenylpropanenitrile, the following structurally or functionally related compounds are analyzed:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Physical/Chemical Properties Applications/Notes Sources
This compound C₁₀H₁₁NO 161.20 Nitrile, methoxy, phenyl Not reported Commercial reagent; synthetic intermediate
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Carboxylic acid, methoxy, phenyl mp: 85–89°C Potential precursor for esters/amides
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile C₁₂H₁₆N₂O 204.27 Nitrile, hydroxy, dimethylamino, phenyl Not reported Structural complexity suggests pharmacological relevance
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile Not provided - Nitrile, triazole, methoxyphenyl, thioether Not reported Biological screening via PASS Online software

Key Comparisons

Functional Group Reactivity Nitrile vs. Carboxylic Acid: 3-(2-Methoxyphenyl)propanoic acid () contains a carboxylic acid group, making it more polar and acidic compared to the nitrile group in this compound. Methoxy vs. Hydroxy/Dimethylamino: The methoxy group in the target compound is electron-donating, influencing aromatic substitution patterns.

Structural Complexity and Applications The triazole-thio-acetonitrile derivative () incorporates a heterocyclic 1,2,4-triazole ring, which is associated with diverse biological activities (e.g., antimicrobial, anticancer). While this compound lacks reported biological data, its structural simplicity suggests utility as a building block rather than a bioactive agent.

Physical Properties The melting point of 3-(2-methoxyphenyl)propanoic acid (85–89°C, ) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group. In contrast, nitriles like this compound generally exhibit lower melting points, though specific data are unavailable.

Synthetic and Commercial Relevance Both this compound () and 3-(2-methoxyphenyl)propanoic acid () are commercially available, highlighting their roles as intermediates. The former’s nitrile group offers versatility in nucleophilic additions or cyclization reactions, whereas the latter’s carboxylic acid enables esterification or amidation.

Biological Activity

2-Methoxy-3-phenylpropanenitrile, with the chemical formula C10H11NO and a molecular weight of 161.2 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound can be synthesized through various methods, including the reaction of benzyl cyanide with methanol in the presence of sodium methoxide as a base. The compound's unique structure, characterized by both methoxy and nitrile functional groups, allows for diverse chemical transformations and applications in biological systems.

The biological activity of this compound is largely dependent on its interaction with specific biomolecules. It can act as a nucleophile or electrophile in chemical reactions and may influence various biochemical pathways by interacting with enzymes or receptors.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
2-Methoxy-3-phenylpropanamine Reduced formPotential neuroprotective effects
3-Phenylpropanenitrile Lacks methoxy groupSignificant cytotoxicity against cancer
2-Methoxy-3-phenylpropanoic acid Oxidized formVarying anti-inflammatory properties

Study 1: Antimicrobial Properties

A study explored the antimicrobial activity of volatile compounds from plants, including derivatives of phenylpropanenitriles. The results indicated that these compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Study 2: Nitriles in Natural Products

A review highlighted various natural products containing nitrile groups, emphasizing their diverse biological activities. The findings suggest that nitriles like this compound could play a role in pharmacological applications due to their ability to interact with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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